N-[(2-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling with 3-methoxyphenylacetic acid: The alkylated pyrazole is then coupled with 3-methoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of the hydrochloride salt: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride
- N-[(2-ethylpyrazol-3-yl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride
- N-[(2-ethylpyrazol-3-yl)methyl]-2-(3-ethoxyphenyl)ethanamine;hydrochloride
Uniqueness
N-[(2-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C15H22ClN3O |
---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-3-18-14(8-10-17-18)12-16-9-7-13-5-4-6-15(11-13)19-2;/h4-6,8,10-11,16H,3,7,9,12H2,1-2H3;1H |
InChI Key |
OZZCKOPAOXBTKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.